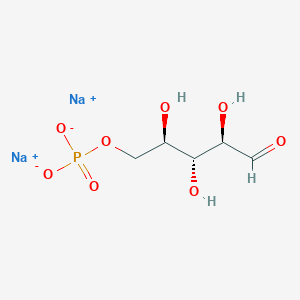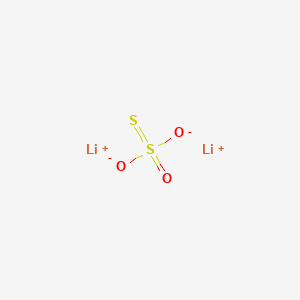
Triallylphosphine
Overview
Description
Triallylphosphine, also known as Tri-2-propenylphosphine, is a phosphine-based compound with the linear formula (CH2=CHCH2)3P . It has a molecular weight of 154.19 . It is used as a catalyst in Negishi phosphine ligand-containing palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
Triallylphosphine can be synthesized from arylammonium salts via a one-pot transition-metal-free C–P coupling . Another method involves the use of POCl3 and VMB in a temperature-dependent reaction .
Molecular Structure Analysis
The molecular structure of Triallylphosphine is represented by the formula (CH2=CHCH2)3P . It has a molecular weight of 154.19 g/mol .
Chemical Reactions Analysis
Triallylphosphine is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, and Hiyama Coupling . It can also undergo a transition-metal-free C–P coupling with aryltrimethylammonium salts .
Physical And Chemical Properties Analysis
Triallylphosphine is a liquid at room temperature . It has a density of 0.861 g/mL at 25 °C . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, and Hiyama Coupling .
Scientific Research Applications
- Triallylphosphine has been mentioned in the context of radical reactions promoted by trivalent tertiary phosphines . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Organic Chemistry
Inorganic Chemistry
- Triallylphosphine has been used in the study of zero-dimensional organic-inorganic metal halide (0D-OIMH) materials . These materials have demonstrated remarkable potential in diverse applications due to their captivating optoelectronic characteristics . However, the specific methods of application, experimental procedures, and outcomes were not detailed in the available sources.
- Triallylphosphine has been used in the Morita-Baylis-Hillman (MBH) reaction . This reaction is traditionally conducted using DABCO, but slow reaction rates often hamper its utility. The use of triallylphosphine has addressed some of these difficulties, utilizing mild and environmentally friendly conditions, to provide the desired products in good to excellent yields .
- Triallylphosphine has been used in the doping of nanodevice architectures . It results in a covalently bonded molecular layer, which after being capped with SiO2 and subjected to a rapid-thermal-anneal (RTA) step, results in high concentration, shallow doping of silicon .
Materials Science
Organocatalysis
Nanotechnology
Polymer Science
- Triallylphosphine could potentially be used in the Morita-Baylis-Hillman (MBH) reaction . This reaction is traditionally conducted using DABCO, but slow reaction rates often hamper its utility. The use of triallylphosphine has addressed some of these difficulties, utilizing mild and environmentally friendly conditions, to provide the desired products in good to excellent yields .
- While there’s no specific mention of Triallylphosphine in food science, phosphine compounds are generally used in various applications in food science . They could potentially be used in the development of functional foods, food processing, packaging, and preservation .
- There’s no specific mention of Triallylphosphine in forensic science. However, organic compounds play a crucial role in forensic investigations . They are used in various applications such as fingerprint detection, trace element analysis, and molecular imprinting .
- While there’s no specific mention of Triallylphosphine in agricultural science, phosphine compounds are generally used in various applications in agricultural science . They could potentially be used in crop improvement, enhancing food quality and safety, and promoting human health through novel and innovative approaches .
Pharmaceutical Science
Food Science
Forensic Science
Agricultural Science
Safety And Hazards
properties
IUPAC Name |
tris(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFABDZKXNKQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167868 | |
| Record name | Triallyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triallylphosphine | |
CAS RN |
16523-89-0 | |
| Record name | Triallyl phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)






